Molecular Weight and Elemental Composition Differentiation from Parent Drug Lesinurad
Lesinurad Impurity B is structurally differentiated from the parent drug Lesinurad by the absence of the bromine atom at the 5-position of the triazole ring, resulting in a measurable difference in molecular weight and elemental composition . This structural difference directly impacts detection and quantification in mass spectrometry-based analytical methods [1].
| Evidence Dimension | Molecular Weight and Elemental Composition |
|---|---|
| Target Compound Data | Molecular Weight: 325.39 g/mol; Molecular Formula: C17H15N3O2S |
| Comparator Or Baseline | Lesinurad (Parent Drug): Molecular Weight: 404.28 g/mol; Molecular Formula: C17H14BrN3O2S |
| Quantified Difference | Molecular weight difference of 78.89 g/mol; presence of Br atom in parent drug versus absence in Impurity B |
| Conditions | Calculated molecular weights based on established chemical structures and molecular formulas from vendor certificates of analysis and chemical databases |
Why This Matters
This fundamental mass difference enables unequivocal identification and quantification of Impurity B in LC-MS and GC-MS analytical workflows, ensuring method specificity and accurate impurity profiling for regulatory submissions.
- [1] Veeprho. Lesinurad Desbromo Acid Product Description. View Source
